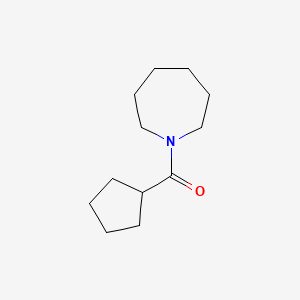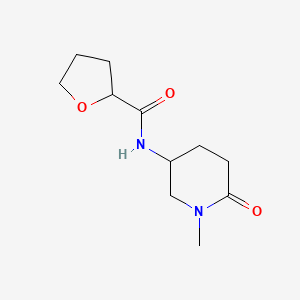![molecular formula C16H15N3O2 B7563881 N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide](/img/structure/B7563881.png)
N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide, also known as IPA-3, is a small molecule inhibitor that has been widely used in scientific research. This compound is known to inhibit the activity of P21-activated kinase 1 (PAK1), which is a serine/threonine kinase that plays a crucial role in many cellular processes.
作用机制
N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide is a selective inhibitor of PAK1, which is a downstream effector of Rho GTPases. PAK1 plays a crucial role in many cellular processes, including cell motility, proliferation, apoptosis, and cytoskeletal reorganization. N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide inhibits the kinase activity of PAK1 by binding to its ATP-binding pocket, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide inhibits cell proliferation, migration, and invasion by targeting PAK1. In neurobiology, N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide has been shown to impair long-term potentiation and memory formation by inhibiting PAK1. In immunology, N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide has been shown to inhibit T-cell activation and differentiation by targeting PAK1.
实验室实验的优点和局限性
N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide has several advantages and limitations for lab experiments. One advantage is its selectivity for PAK1, which allows for specific inhibition of downstream signaling pathways. Another advantage is its small size, which allows for easy penetration of cell membranes. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments. Another limitation is its potential off-target effects, which can lead to unintended consequences.
未来方向
There are several future directions for the use of N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide in scientific research. One direction is the development of more potent and selective inhibitors of PAK1. Another direction is the investigation of the role of PAK1 in other cellular processes, such as autophagy and apoptosis. Additionally, N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide could be used in combination with other drugs to enhance its therapeutic effects in cancer and other diseases. Overall, N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide has the potential to be a valuable tool in scientific research and drug development.
合成方法
The synthesis of N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide was first reported by Deacon et al. in 2008. The synthesis involves the reaction of 2-bromo-5-nitroimidazole with 2-aminopyridine to form 3-(2-amino-5-nitrophenyl)imidazo[1,2-a]pyridine. This intermediate is then reacted with 4-(bromomethyl)phenol to form N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide. The final product is obtained after purification by column chromatography.
科学研究应用
N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide has been used in various scientific research applications, including cancer research, neurobiology, and immunology. In cancer research, N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide has been shown to inhibit the growth and metastasis of cancer cells by targeting PAK1. In neurobiology, N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide has been used to study the role of PAK1 in synaptic plasticity and memory formation. In immunology, N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide has been used to investigate the role of PAK1 in T-cell activation and differentiation.
属性
IUPAC Name |
N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-12(20)17-13-5-4-6-15(9-13)21-11-14-10-19-8-3-2-7-16(19)18-14/h2-10H,11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNYJWYIEPPOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B7563800.png)

![6,8-Dichloro-3-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]quinazolin-4-one](/img/structure/B7563811.png)
![1-(4-Acetyl-1,4-diazepan-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7563818.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide](/img/structure/B7563825.png)
![1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7563836.png)
![N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-propan-2-ylthiophene-3-carboxamide](/img/structure/B7563839.png)



![N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide](/img/structure/B7563875.png)


![[4-(Diethylamino)piperidin-1-yl]-(7-phenylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7563890.png)